molecular formula C12H12O2 B12598875 6-(Propan-2-yl)-2H-1-benzopyran-2-one CAS No. 611227-51-1

6-(Propan-2-yl)-2H-1-benzopyran-2-one

Cat. No.: B12598875
CAS No.: 611227-51-1
M. Wt: 188.22 g/mol
InChI Key: FFFADJZWNDPVGO-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 2H-1-Benzopyran-2-one (Coumarin) Derivatives

The history of coumarin (B35378) dates back to 1820, when the parent compound was first isolated from tonka beans (Dipteryx odorata) by A. Vogel. Initially, it was mistaken for benzoic acid. The name "coumarin" is derived from the French word "coumarou" for the tonka bean. The correct structure of coumarin was elucidated in the following years, and its first successful synthesis was achieved by the English chemist William Henry Perkin in 1868. This synthesis, known as the Perkin reaction, was a landmark achievement in organic chemistry. Since then, numerous other methods for synthesizing coumarin and its derivatives have been developed, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. researchgate.netwikipedia.org

Structural Classification and Nomenclature of 2H-1-Benzopyran-2-one Scaffolds

Coumarins are classified as members of the benzopyrone family of heterocyclic compounds. The core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. The systematic name for coumarin is 2H-1-benzopyran-2-one. researchgate.net Derivatives are named based on the substitution pattern on this core structure. For the compound of interest in this article, the substituent is a propan-2-yl (or isopropyl) group located at the 6th position of the benzopyran ring.

Natural coumarins can be broadly categorized into several groups based on their structural complexity and the nature of their substituents. These include simple coumarins, furanocoumarins, pyranocoumarins, and dicoumarins. 6-(Propan-2-yl)-2H-1-benzopyran-2-one falls under the category of simple coumarins, which are characterized by hydroxyl, alkyl, or other simple functional groups attached to the benzopyran core.

Significance of the 2H-1-Benzopyran-2-one Core in Natural Products and Synthetic Compounds

The 2H-1-benzopyran-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Coumarin derivatives are found in a wide variety of plants and have been shown to exhibit a broad spectrum of biological activities. researchgate.net These include antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties. nih.gov

The diverse biological activities of coumarins are highly dependent on the type and position of substituents on the benzopyran ring. For instance, the substitution pattern significantly influences the pharmacological and therapeutic applications of these compounds.

Rationale for Focused Academic Inquiry into 6-(Propan-2-yl)-2H-1-benzopyran-2-one

While extensive research has been conducted on the coumarin class as a whole, focused academic inquiry into specific derivatives like 6-(propan-2-yl)-2H-1-benzopyran-2-one is driven by the understanding that even minor structural modifications can lead to significant changes in biological activity. The introduction of an isopropyl group at the 6-position of the coumarin ring can alter its lipophilicity, steric profile, and electronic properties. These changes, in turn, can affect how the molecule interacts with biological targets.

Research into 6-substituted coumarins has revealed their potential as selective inhibitors of various enzymes. For example, certain 6-substituted coumarins have been investigated for their inhibitory action against lipoxygenase and carbonic anhydrase IX, both of which are considered targets in cancer therapy. Although direct and extensive research specifically on 6-(propan-2-yl)-2H-1-benzopyran-2-one is not widely published, the study of analogous 6-alkyl substituted coumarins provides a strong rationale for its investigation. The exploration of such derivatives contributes to a deeper understanding of structure-activity relationships within the coumarin family and may lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Properties

CAS No.

611227-51-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-propan-2-ylchromen-2-one

InChI

InChI=1S/C12H12O2/c1-8(2)9-3-5-11-10(7-9)4-6-12(13)14-11/h3-8H,1-2H3

InChI Key

FFFADJZWNDPVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Propan 2 Yl 2h 1 Benzopyran 2 One and Analogues

Classical Condensation Reactions for 2H-1-Benzopyran-2-one Formation

The formation of the coumarin (B35378) ring system is predominantly achieved through several classical condensation reactions, each offering a distinct pathway to this privileged scaffold. These methods have been refined over more than a century and remain fundamental in the synthesis of a wide array of coumarin derivatives.

Perkin Reaction and its Adaptations

The Perkin reaction, first reported by William Henry Perkin in 1868, is a cornerstone of coumarin synthesis. wikipedia.org It involves the condensation of a salicylaldehyde (B1680747) with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt, which acts as a base catalyst. wikipedia.orglongdom.org The reaction proceeds through an aldol-type condensation, followed by intramolecular cyclization and dehydration to yield the coumarin. researchgate.net

The general mechanism involves the formation of an enolate from the acid anhydride, which then attacks the aldehyde carbonyl. Subsequent intramolecular acylation and elimination of a water molecule lead to the formation of the α,β-unsaturated lactone ring characteristic of coumarins. longdom.org The reaction is typically carried out at elevated temperatures. youtube.com

Reactant 1Reactant 2Catalyst/BaseConditionsProductYield (%)Ref.
SalicylaldehydeAcetic AnhydrideSodium AcetateHeatCoumarin- wikipedia.org
Substituted SalicylaldehydesVarious AnhydridesSodium or Potassium SaltsHigh TemperatureSubstituted CoumarinsVariable researchgate.net

Knoevenagel Condensation and Variants

The Knoevenagel condensation provides a versatile route to 3-substituted coumarins. sapub.org This reaction involves the condensation of a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration and subsequent intramolecular cyclization (lactonization). wikipedia.org

A notable variant is the Doebner modification, which utilizes malonic acid in pyridine. This often leads to decarboxylation, yielding a coumarin-3-carboxylic acid which can be further modified. wikipedia.org The choice of the active methylene compound directly influences the substituent at the 3-position of the resulting coumarin.

2-Hydroxybenzaldehyde DerivativeActive Methylene CompoundCatalystConditionsProductYield (%)Ref.
SalicylaldehydeDiethyl MalonatePiperidineEthanol (B145695), RefluxEthyl coumarin-3-carboxylateHigh researchgate.net
o-VanillinDimethyl MalonateLithium SulfateUltrasound, Solvent-freeMethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate96-97 sapub.org
SalicylaldehydeMalononitrile-Ultrasound2-Imino-2H-chromene-3-carbonitrile dimerHigh nih.gov
2-HydroxyaldehydesMalonate EstersSilica (B1680970) Gel/Basic AluminaMicrowave, Solvent-free3-Substituted coumarinsModerate to Good slideshare.net

Pechmann Condensation and Derivatives

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins, particularly those with substitution at the 4-position. mdpi.com This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids. mdpi.comnih.gov The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. wikipedia.org

The reactivity of the phenol is a critical factor, with electron-rich phenols generally giving higher yields under milder conditions. rsc.org This method is highly adaptable for producing a wide range of substituted coumarins by varying both the phenol and the β-ketoester.

Phenol Derivativeβ-KetoesterCatalystConditionsProductYield (%)Ref.
ResorcinolEthyl Acetoacetate (B1235776)p-Toluenesulfonic acidGrinding, Room Temp.7-Hydroxy-4-methylcoumarinHigh tandfonline.com
PhloroglucinolEthyl AcetoacetateZn0.925Ti0.075O110 °C, Solvent-free5,7-Dihydroxy-4-methylcoumarin88 nih.gov
PhenolEthyl AcetoacetateInCl3Ball Mill, Room Temp.4-Methylcoumarin52 mdpi.com
Substituted PhenolsEthyl AcetoacetateSulfated-zirconia150 °C7-Substituted-4-methylcoumarinsGood

Reformatsky Reaction in 2H-1-Benzopyran-2-one Synthesis

The Reformatsky reaction, which typically involves the reaction of an aldehyde or ketone with an α-haloester in the presence of zinc metal, can be adapted for coumarin synthesis. wikipedia.org In this context, a 2-hydroxyaryl ketone or aldehyde can react with an α-haloester to form a β-hydroxy ester intermediate, which then undergoes intramolecular cyclization to the coumarin. nih.gov

The organozinc reagent, or Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which allows for good functional group tolerance. wikipedia.org While not as commonly employed as the Pechmann or Perkin reactions for simple coumarins, the Reformatsky reaction offers a viable pathway for the synthesis of certain substituted derivatives.

Carbonyl Compoundα-HaloesterMetalConditionsProductYield (%)Ref.
Aldehydes/Ketonesα-Halo EstersZincInert Solventβ-Hydroxy EstersVariable wikipedia.org
Aroyl IsothiocyanatesEthyl 2-bromoacetateZinc60 °C, N2 atmosphereβ-ThioxoestersGood nih.gov

Targeted Synthesis of 6-(Propan-2-yl)-2H-1-benzopyran-2-one

The synthesis of a specifically substituted coumarin such as 6-(propan-2-yl)-2H-1-benzopyran-2-one requires a deliberate selection of starting materials that will ensure the desired substitution pattern in the final product.

Precursor Selection and Rational Design for Position 6 Functionalization

The most direct and rational approach to synthesizing 6-(propan-2-yl)-2H-1-benzopyran-2-one involves starting with a precursor that already contains the isopropyl group at the desired position. For the classical condensation reactions, this would typically be a phenol or a salicylaldehyde derivative.

Precursor Synthesis: The key precursor for introducing the 6-propyl group is 4-isopropylphenol (B134273). This compound can be prepared through the isopropylation of phenol, which often yields a mixture of ortho- and para-isomers. google.com The desired 4-isopropylphenol can then be separated and used in subsequent reactions. Another key precursor would be 5-isopropylsalicylaldehyde, which can be synthesized from 4-isopropylphenol via formylation reactions, such as the Reimer-Tiemann or Duff reaction.

Application of Classical Methods:

Pechmann Condensation: The most straightforward route would likely be the Pechmann condensation of 4-isopropylphenol with a suitable β-ketoester. For instance, reaction with ethyl acetoacetate would yield 6-isopropyl-4-methylcoumarin. To obtain the parent 6-(propan-2-yl)-2H-1-benzopyran-2-one (unsubstituted at the 4-position), one would need to use formylacetic acid or its ester, which are often generated in situ. tandfonline.com

Knoevenagel Condensation: The Knoevenagel condensation would require the precursor 5-isopropylsalicylaldehyde. Condensation with malonic acid followed by decarboxylation, or with an appropriate active methylene compound, would lead to the desired coumarin.

Perkin Reaction: Similarly, the Perkin reaction would utilize 5-isopropylsalicylaldehyde, which upon reaction with acetic anhydride and sodium acetate, would yield 6-(propan-2-yl)-2H-1-benzopyran-2-one.

While specific literature detailing the synthesis of 6-(propan-2-yl)-2H-1-benzopyran-2-one is not abundant, the established reliability of these classical methods with a wide range of substituted phenols and salicylaldehydes strongly supports the feasibility of these proposed synthetic routes. The yields would be expected to be comparable to those obtained for other 6-alkyl substituted coumarins.

Reaction Conditions Optimization for Yield and Selectivity

The efficient synthesis of 6-(propan-2-yl)-2H-1-benzopyran-2-one, like other coumarin derivatives, is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, temperature, and base play a crucial role in maximizing product yield and achieving high regioselectivity.

Classic coumarin syntheses like the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester, are often catalyzed by strong acids such as sulfuric acid, trifluoroacetic acid (TFA), or various Lewis acids like AlCl₃, ZnCl₂, and ZrCl₄. mdpi.comarabjchem.org The selection of the catalyst is critical; for instance, while strong Brønsted acids are effective, heterogeneous catalysts such as cation exchange resins and zeolites are being explored for easier separation and recyclability. mdpi.com

The solvent system is another pivotal factor. Studies on related heterocyclic syntheses have shown that aprotic polar solvents like dimethylformamide (DMF) can be more efficient than others, such as dichloromethane (B109758) or acetonitrile (B52724), leading to higher yields and shorter reaction times. researchgate.net The choice of base is equally important, particularly in reactions involving precursor functionalization. For example, in certain cyclization reactions, strong bases like cesium carbonate (Cs₂CO₃) have demonstrated superior performance compared to more conventional bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). researchgate.net

Temperature control is essential for selectivity. In the nitration of related coumarin scaffolds, for example, maintaining a low temperature (0–5 °C) can direct the regioselectivity of the substitution, favoring one isomer over another. chemmethod.com The optimization process involves a systematic variation of these conditions to find the ideal balance that favors the desired product formation.

Below is an illustrative data table, based on general findings for heterocyclic synthesis, showing how reaction parameters can be optimized.

Table 1: Illustrative Optimization of Reaction Conditions for Heterocycle Synthesis

Entry Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
1 - K₂CO₃ DMF 110 12 Trace
2 - Cs₂CO₃ DMF 110 2.5 92
3 - NaOH DMF 110 24 51
4 - NaH DMF 110 4 47
5 - Cs₂CO₃ CH₃CN 80 12 65
6 - Cs₂CO₃ DMF 80 6 85

This table is a generalized representation based on data for related syntheses to illustrate the principles of optimization. researchgate.net

Green Chemistry Principles in 6-(Propan-2-yl)-2H-1-benzopyran-2-one Synthesis

The integration of green chemistry principles into the synthesis of coumarins is a significant area of research, aiming to reduce the environmental impact of chemical processes. researchgate.neteurekalert.orgeurekaselect.com These principles can be directly applied to the synthesis of 6-(propan-2-yl)-2H-1-benzopyran-2-one.

Key green synthetic methods include:

Alternative Energy Sources : The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.neteurekalert.orgeurekaselect.comkjscollege.com Microwave-assisted Knoevenagel condensations and Pechmann reactions are prominent examples. researchgate.netkjscollege.com

Eco-friendly Solvents and Catalysts : There is a move away from toxic and volatile organic solvents. Water, polyethylene (B3416737) glycol (PEG), ionic liquids, and natural deep eutectic solvents (NaDES) are being used as greener alternatives. rsc.orgtsijournals.commdpi.com For instance, the Pechmann condensation has been successfully performed in PEG-400, and some multicomponent reactions proceed efficiently in water. rsc.orgtsijournals.com The use of biodegradable and reusable catalysts, such as natural acids (e.g., from citrus juice) or recyclable ionic liquids, further enhances the green credentials of the synthesis. arabjchem.orgnih.gov

Solvent-Free Reactions : Performing reactions under solvent-free conditions, or mechanosynthesis (ball-milling), minimizes the use and generation of hazardous waste. researchgate.neteurekalert.orgeurekaselect.com These methods can improve reaction efficiency and simplify product purification. eurekalert.org

Atom Economy : Multi-component reactions (MCRs) are inherently green as they combine several reactants in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic and purification steps. sscdt.org

These approaches not only make the synthesis of coumarin derivatives more sustainable but can also improve reaction performance in terms of yield, purity, and energy consumption. eurekalert.orgeurekaselect.com

Advanced Synthetic Strategies for Diversification of 6-(Propan-2-yl)-2H-1-benzopyran-2-one Derivatives

Strategies for Functionalization at Positions 3, 4, 5, 7, and 8 of the 2H-1-Benzopyran-2-one Ring

Diversification of the 6-(propan-2-yl)-2H-1-benzopyran-2-one scaffold is achieved by introducing various functional groups at different positions on the coumarin ring.

Position 3 : This position is a common site for modification. Direct C-H functionalization can introduce alkyl, silyl, and various fluorinated groups. nih.gov The Knoevenagel condensation is a classic method for synthesizing 3-substituted coumarins. researchgate.net Furthermore, 3-heteroaryl coumarins can be prepared via multi-component reactions. nih.gov

Position 4 : The Pechmann condensation is a primary route to 4-substituted coumarins. nih.gov An alternative strategy involves the direct substitution of a pre-formed coumarin ring, such as the palladium-catalyzed Suzuki cross-coupling of 4-chlorocoumarins to introduce aryl, vinyl, or alkyl groups. ttu.edu

Positions 5, 7, and 8 (Benzene Ring) : Functionalization of the benzene (B151609) portion of the coumarin nucleus allows for significant structural variation. Direct C-H activation is a powerful tool for decorating these positions. nih.gov For hydroxycoumarins, the hydroxyl group (e.g., at C-7) can be readily converted to an ether, as in O-allylation, which can then be followed by a Claisen rearrangement to introduce an allyl group at the adjacent C-8 position. tsijournals.com Nitration can introduce nitro groups at positions like C-8. chemmethod.com

Table 2: Summary of Functionalization Strategies for the Coumarin Ring

Position Functional Group Introduced Synthetic Strategy
3 Alkyl, Silyl, CF₃, Indole C-H Functionalization, Multi-component reaction
4 Aryl, Vinyl, Alkyl Pechmann Condensation, Suzuki Cross-Coupling
7 Alkoxy Etherification (e.g., O-allylation)
8 Allyl, Nitro Claisen Rearrangement, Electrophilic Aromatic Substitution

This table summarizes general strategies applicable for the diversification of the coumarin scaffold. chemmethod.comtsijournals.comnih.govnih.govttu.edu

Cross-Coupling Reactions in Modified 6-(Propan-2-yl)-2H-1-benzopyran-2-one Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the coumarin scaffold, particularly for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically require a halogenated coumarin precursor. For a 6-(propan-2-yl) derivative, a bromo or iodo group could be introduced at other positions (e.g., 3, 4, or 8) to serve as a handle for coupling.

Suzuki-Miyaura Coupling : This is one of the most widely used methods for forming C-C bonds. It has been employed to introduce aryl groups at the C-3, C-4, and C-6 positions of the coumarin ring using the corresponding bromo- or chloro-coumarins and boronic acids or their derivatives. mdpi.comttu.edunih.govworktribe.com Optimized conditions often involve a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand such as XPhos. worktribe.com

Heck Coupling : The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene. masterorganicchemistry.com A Pd-catalyzed oxidative Heck coupling has been reported for the synthesis of 4-arylcoumarins from coumarins and arylboronic acids. ttu.edu

Sonogashira Coupling : This reaction is used to couple terminal alkynes with aryl or vinyl halides, providing a route to alkynylated coumarins. It has been successfully applied to synthesize fluorescent coumarin derivatives. nih.gov

Table 3: Examples of Cross-Coupling Reactions on Coumarin Scaffolds

Reaction Position Modified Substrates Catalyst System (Example)
Suzuki-Miyaura C-4 4-Chlorocoumarin + Arylboronic acid Pd catalyst
Suzuki-Miyaura C-3 3-Bromocoumarin + Aryl boronic ester Pd(OAc)₂ / XPhos
Suzuki-Miyaura C-6 6-Bromocoumarin + Phenylboronic acid Pd(PPh₃)₄
Heck (Oxidative) C-4 Coumarin + Arylboronic acid Pd catalyst
Sonogashira C-6 6-Bromocoumarin + Terminal alkyne Pd catalyst

This table highlights the versatility of palladium-catalyzed cross-coupling reactions in coumarin chemistry. mdpi.comttu.edunih.govworktribe.com

Multi-Component Reactions for Rapid Analogue Generation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, such as coumarin derivatives. sscdt.orgrsc.org This approach is valued for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse analogues from simple starting materials. rsc.orgrsc.org

For example, a three-component reaction of a 4-hydroxycoumarin, an aldehyde, and an aromatic amine can lead to the formation of complex coumarin-fused dihydroquinolines and quinolines. rsc.orgrsc.org Microwave assistance can further accelerate these reactions, often allowing them to be performed in environmentally benign solvents like water. rsc.org Another reported three-component reaction utilizes an acetylcoumarin, an aldehyde, and thiocarbohydrazide (B147625) under microwave irradiation to produce coumarin-thiazole derivatives. kjscollege.com The use of MCRs represents a powerful tool for creating diverse libraries of analogues based on the 6-(propan-2-yl)-2H-1-benzopyran-2-one core for further investigation.

Chemo-Enzymatic Synthesis and Biocatalysis in 2H-1-Benzopyran-2-one Production

Chemo-enzymatic synthesis and biocatalysis offer green and highly selective alternatives to traditional chemical methods for producing coumarins and their derivatives. mdpi.com Enzymes, as natural catalysts, can perform specific transformations under mild conditions, reducing the need for protecting groups and minimizing side products. mdpi.com

Lipases, such as Lipozyme TL IM from Thermomyces lanuginosus and Novozym® 435, have been effectively used as biocatalysts in the synthesis of coumarin derivatives. mdpi.com One reported method involves a two-step process where salicylaldehyde derivatives are first reacted to form a coumarin carboxylate methyl ester, which is then directly reacted with various amines in the presence of a lipase (B570770) to produce a range of coumarin carboxamide derivatives. mdpi.com These enzymatic reactions are often conducted in continuous flow microreactors, which enhances reaction efficiency and simplifies catalyst recycling. mdpi.com

In addition to modifying the coumarin ring, biocatalysis can be used to produce key precursors. The enzyme tyrosine ammonia (B1221849) lyase, for example, is used in the biocatalytic production of p-coumaric acid. nih.gov Research in this area has focused on improving yields by using techniques like in-situ product removal to overcome product inhibition of the enzyme. nih.gov

Table 4: Biocatalysis in Coumarin-Related Synthesis

Enzyme Reaction Type Substrate(s) Product
Lipase TL IM Amidation Coumarin-3-carboxylate methyl ester + Amine Coumarin-3-carboxamide derivative
Tyrosine Ammonia Lyase Deamination Tyrosine p-Coumaric Acid

This table shows examples of enzymatic transformations relevant to coumarin synthesis. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 6 Propan 2 Yl 2h 1 Benzopyran 2 One and Its Derivatives

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The relaxation back to the ground state emits a signal whose frequency (chemical shift) is highly sensitive to the local electronic environment of the nucleus. This allows for the differentiation of atoms within a molecule.

For the structural elucidation of coumarin (B35378) derivatives, NMR provides critical information. nih.gov The high-resolution proton magnetic resonance spectra of coumarins are well-studied. ias.ac.in The chemical shifts and spin-spin coupling constants of the protons on the benzopyran ring are characteristic. For instance, the protons at the C-3 and C-4 positions of the coumarin ring typically appear as doublets in the ¹H NMR spectrum, confirming the ethylenic nature of the double bond. ias.ac.in

In the case of 6-(propan-2-yl)-2H-1-benzopyran-2-one, ¹H and ¹³C NMR would provide a complete structural map. The isopropyl group would be identifiable by a distinct septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, with a proton ratio of 1:6. docbrown.info The aromatic protons on the benzene (B151609) ring and the vinyl protons of the pyrone ring would show specific chemical shifts and coupling patterns, allowing for unambiguous assignment of the substitution pattern. Advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are often employed to definitively connect protons to their attached carbons and to trace multi-bond correlations, which is especially useful in complex or highly substituted coumarin systems. nih.govtandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(Propan-2-yl)-2H-1-benzopyran-2-one Note: These are predicted values based on typical shifts for coumarin and isopropyl fragments. Actual values may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
C2-~160-
C3~6.4~116d
C4~7.7~143d
C4a-~118-
C5~7.3~127d
C6-~147-
C7~7.3~117dd
C8~7.2~116d
C8a-~153-
CH (isopropyl)~3.0~34septet
CH₃ (isopropyl)~1.2~24d

Applications of Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a given compound, MS provides the molecular weight, which is a fundamental piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. benthamopen.com

The primary application of MS in this context is the confirmation of the molecular weight of 6-(propan-2-yl)-2H-1-benzopyran-2-one (C₁₂H₁₂O₂), which is 188.22 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ in electrospray ionization (ESI), corresponding to this mass. mdpi.com The presence of this peak confirms that the compound of interest has been synthesized or isolated. Furthermore, the purity of the sample can be assessed; the absence of significant peaks at other m/z values indicates a high degree of purity.

MS also provides structural information through fragmentation analysis. Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion breaks down into smaller, stable fragment ions. The fragmentation pattern is often unique to a particular molecular structure. For coumarins, a characteristic fragmentation pathway is the loss of a carbon monoxide (CO) molecule (a loss of 28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical ion. benthamopen.comnih.gov For 6-(propan-2-yl)-2H-1-benzopyran-2-one, one would expect to see a prominent fragment ion at m/z 160, corresponding to [M-CO]⁺. Further fragmentation of the isopropyl group, such as the loss of a methyl radical (CH₃•, a loss of 15 Da), would also be anticipated.

Principles of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). Each type of bond and functional group has a characteristic absorption frequency. In the IR spectrum of 6-(propan-2-yl)-2H-1-benzopyran-2-one, several key absorption bands would be expected. The most prominent would be the strong stretching vibration of the carbonyl (C=O) group in the α,β-unsaturated lactone ring, typically appearing in the range of 1750-1680 cm⁻¹. nih.gov Other significant peaks would include C=C stretching from the aromatic and pyrone rings (around 1600-1450 cm⁻¹) and C-H stretching from the aromatic and isopropyl groups (around 3100-2850 cm⁻¹). researchgate.net

Table 2: Characteristic IR Absorption Bands for 6-(Propan-2-yl)-2H-1-benzopyran-2-one

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Alkyl C-HStretching3000 - 2850
Lactone C=OStretching1750 - 1680
Aromatic/Vinyl C=CStretching1625 - 1450
C-OStretching1300 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The coumarin nucleus contains an extended system of conjugated double bonds, making it a strong chromophore that absorbs UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, shows characteristic absorption maxima (λ_max). ijcrar.com These absorption bands correspond to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the nature and position of substituents on the coumarin ring system. researchgate.netarkat-usa.org For 6-(propan-2-yl)-2H-1-benzopyran-2-one, one would expect to observe absorption maxima consistent with a substituted benzopyranone core. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comdntb.gov.ua By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. This technique also reveals how molecules are arranged relative to one another in the crystal lattice, a study known as crystal packing. acs.org

Crystallographic studies of various coumarin derivatives consistently show that the fused benzopyran ring system is essentially planar or very nearly so. nih.govresearchgate.net Any minor deviations from planarity can often be attributed to steric strain from bulky substituents or specific intermolecular interactions within the crystal. For 6-(propan-2-yl)-2H-1-benzopyran-2-one, the benzopyran moiety is expected to be highly planar. The isopropyl group attached at the C-6 position would be oriented relative to this plane, and its precise conformation would be determined to minimize steric hindrance.

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In coumarin derivatives, which often lack strong hydrogen bond donors like -OH or -NH, the packing is typically dominated by weaker interactions. rsc.org

Hydrogen Bonding: Weak C-H···O hydrogen bonds are critically important in determining the solid-state architecture of coumarins. mdpi.comdntb.gov.ua In these interactions, an acidic C-H bond (from the aromatic ring or an alkyl substituent) acts as a donor, and an electronegative oxygen atom (usually the carbonyl oxygen of the lactone) acts as an acceptor. These interactions link molecules into specific motifs like dimers or chains. rsc.orgnih.gov

The combination of C-H···O hydrogen bonds and π-π stacking interactions dictates the final crystal packing arrangement. The resulting supramolecular architecture can be layered, columnar, or herringbone, depending on the subtle balance of these forces. rsc.org

Polymorphism , the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for coumarins. acs.orgresearchgate.net Different polymorphs have the same chemical composition but differ in their crystal packing, leading to different physical properties such as melting point, solubility, and stability. researchgate.net The formation of a particular polymorph can be highly sensitive to crystallization conditions like solvent, temperature, and cooling rate. acs.orgresearchgate.net The study of polymorphism is crucial as different crystalline forms can have significant implications, particularly in the pharmaceutical and materials science fields. Given the prevalence of polymorphism in related compounds, it is conceivable that 6-(propan-2-yl)-2H-1-benzopyran-2-one could also exhibit this behavior under different crystallization conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Propan 2 Yl 2h 1 Benzopyran 2 One

Influence of the 2H-1-Benzopyran-2-one Core Modifications on Biological Activity

The 2H-1-benzopyran-2-one core is a versatile scaffold, and modifications to this fundamental structure can lead to a diverse range of pharmacological activities. ijpsr.com The unique chemical architecture of the coumarin (B35378) nucleus, featuring a benzene (B151609) ring fused to a pyrone ring, allows for various interactions with biological targets, including hydrophobic interactions, hydrogen bonding, and π-π stacking. researchgate.net

Alterations to the core structure, such as the introduction of different functional groups or the formation of hybrid molecules, have been extensively explored to enhance or modulate biological effects. researchgate.netnih.gov For instance, the incorporation of heterocyclic substituents, such as benzoxazole (B165842) or benzothiazole (B30560) rings, has been shown to significantly influence the cytotoxic activity of coumarin derivatives against various cancer cell lines. nih.gov

The electronic properties of the coumarin ring system are also crucial for its biological activity. The presence of the lactone ring and the conjugated double bond system makes the coumarin core susceptible to nucleophilic attack and other chemical reactions, which can be pivotal for its mechanism of action in certain biological pathways. japsonline.com Modifications that alter the electron density of the ring system, such as the introduction of electron-donating or electron-withdrawing groups, can have a profound impact on the compound's reactivity and, consequently, its biological profile. mdpi.com

Significance of the Propan-2-yl Substituent at Position 6 on Pharmacological Profiles

The substitution pattern on the benzene ring of the coumarin scaffold plays a critical role in determining the pharmacological profile of the resulting derivative. Position 6 is a key site for substitution, and the nature of the group at this position can significantly influence the compound's activity and selectivity. mdpi.com

While specific research on 6-(propan-2-yl)-2H-1-benzopyran-2-one is limited in the reviewed literature, general SAR principles for coumarins suggest that an alkyl group, such as a propan-2-yl (isopropyl) group, at position 6 would enhance the lipophilicity of the molecule. This increased lipophilicity can facilitate the passage of the compound across biological membranes, potentially leading to improved bioavailability and cellular uptake.

Impact of Substitutions at Other Positions (e.g., 3, 4, 7) on Efficacy and Selectivity

The biological activity of 6-(propan-2-yl)-2H-1-benzopyran-2-one can be further modulated by introducing substituents at other positions of the coumarin ring, such as positions 3, 4, and 7. nih.govmdpi.com

Position 3: Substitution at the 3-position has been a major focus of SAR studies on coumarins. The introduction of various groups at this position can lead to a wide range of pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects. For instance, the presence of a phenyl group at position 3, creating a 3-phenylcoumarin (B1362560) scaffold, has been shown to be a promising starting point for the development of enzyme inhibitors. mdpi.com In the context of a 6-isopropyl derivative, a substituent at position 3 could introduce additional interaction points with a biological target, potentially enhancing potency and selectivity.

Position 4: The 4-position of the coumarin ring is another critical site for modification. The introduction of a hydroxyl group at this position, for example, is a key feature of the anticoagulant drug warfarin. Other substituents at the 4-position can also confer a variety of biological activities. For a 6-isopropylcoumarin derivative, a small substituent at the C4-position might be preferred for certain biological targets, as steric hindrance can be a limiting factor for binding. nih.gov

The following table summarizes the general impact of substitutions at various positions on the coumarin core based on the available literature.

Position of SubstitutionCommon SubstituentsGeneral Impact on Biological Activity
3 Phenyl, Heterocycles, Alkyl chainsCan confer anticoagulant, anticancer, and antimicrobial properties. researchgate.netmdpi.com
4 Hydroxyl, Alkyl, ArylA hydroxyl group is crucial for anticoagulant activity in some derivatives. Other groups can modulate various activities. nih.gov
7 Hydroxyl, Methoxy, Alkoxy chainsOften associated with antioxidant, anti-inflammatory, and neuroprotective effects. Can enhance MAO-B selectivity. nih.govresearchgate.net

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis, often performed using computational methods like molecular dynamics (MD) simulations, provides insights into the preferred spatial arrangement of a molecule and its flexibility. nih.gov

Comparative SAR Analysis with Related Coumarin Derivatives

For example, comparing 6-(propan-2-yl)-2H-1-benzopyran-2-one with its non-substituted parent compound, coumarin, would highlight the effect of the isopropyl group on lipophilicity and steric bulk. It is expected that the isopropyl derivative would exhibit different solubility and membrane permeability properties, which could translate to altered biological activity.

A comparison with other 6-substituted coumarins, such as 6-methylcoumarin (B191867) or 6-hydroxycoumarin, would further elucidate the role of the substituent at this position. For instance, while the 6-isopropyl and 6-methyl derivatives are both lipophilic, the branched nature of the isopropyl group might lead to different steric interactions with a target protein compared to the linear methyl group. In contrast, a 6-hydroxy substituent would introduce a polar, hydrogen-bonding group, leading to a significantly different pharmacological profile. mdpi.com

The following table provides a comparative overview of related coumarin derivatives and their general properties.

Compound NameKey Structural FeatureExpected Impact on Properties
CoumarinUnsubstituted coreBaseline for comparison.
6-Methyl-2H-1-benzopyran-2-oneMethyl group at C6Increased lipophilicity compared to coumarin. nist.gov
6-(Propan-2-yl)-2H-1-benzopyran-2-one Isopropyl group at C6Higher lipophilicity and steric bulk compared to 6-methylcoumarin.
6-Hydroxy-2H-1-benzopyran-2-oneHydroxyl group at C6Increased polarity and potential for hydrogen bonding. mdpi.com

Rational Design and Derivatization Strategies for Novel 6 Propan 2 Yl 2h 1 Benzopyran 2 One Analogues

Principles of Medicinal Chemistry in Analog Design

The foundational goal of medicinal chemistry in designing analogues of a lead compound like 6-(propan-2-yl)-2H-1-benzopyran-2-one is to systematically modify its structure to enhance desired biological activities while minimizing undesirable properties. This process is guided by an understanding of the compound's structure-activity relationship (SAR), which describes how specific chemical features of a molecule relate to its biological effects. Key principles include:

Pharmacophore Identification: The first step involves identifying the essential structural features (the pharmacophore) of the 6-(propan-2-yl)-2H-1-benzopyran-2-one scaffold responsible for its biological activity. This includes the lactone ring, the aromatic system, and the isopropyl substituent.

Target-Oriented Design: If a specific biological target (e.g., an enzyme or receptor) is known, rational design can employ computational tools like molecular docking to predict how modifications to the scaffold will affect its binding affinity and selectivity.

ADMET Optimization: Analog design aims to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the lead compound. Modifications can be made to enhance solubility, improve metabolic stability, and reduce toxicity.

Strategies for Introduction of Bioactive Moieties onto the 6-(Propan-2-yl)-2H-1-benzopyran-2-one Scaffold

The introduction of known bioactive moieties onto the 6-(propan-2-yl)-2H-1-benzopyran-2-one scaffold is a common strategy to create hybrid molecules with potentially synergistic or novel activities. The various positions on the coumarin (B35378) ring system offer opportunities for such modifications.

Position 4: The C4 position of the coumarin ring is often targeted for derivatization. For instance, the synthesis of 4-azido-methyl-6-isopropyl-2H-chromen-2-one demonstrates the feasibility of introducing functional groups at this position, which can then be used for further conjugation to other bioactive molecules using click chemistry. nih.gov

Position 3: The C3 position can be functionalized with various groups. For example, in a related coumarin, 3-acetyl-6-bromo-2H-chromen-2-one has been used as a starting material for the synthesis of various heterocyclic derivatives with potential antiproliferative activity. researchgate.net

Positions 5 and 7: These positions on the benzene (B151609) ring are also amenable to substitution, allowing for the introduction of groups that can modulate the electronic properties and solubility of the molecule.

A study on a more complex coumarin, 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin , utilized the hydroxyl group for grafting onto other molecules, indicating that functionalization of the benzene ring portion of the scaffold is a viable strategy. researchgate.net

Bioisosteric Replacement and its Impact on Biological Activity

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. This is a powerful tool in medicinal chemistry to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound.

For the 6-(propan-2-yl)-2H-1-benzopyran-2-one scaffold, several bioisosteric replacements could be envisioned:

Isopropyl Group (C6): The isopropyl group could be replaced by other alkyl groups, cycloalkyl groups, or halogen atoms to probe the steric and electronic requirements at this position. For example, replacing the isopropyl group with a tert-butyl group would increase steric bulk, while a trifluoromethyl group would introduce strong electron-withdrawing properties.

Lactone Ring: The lactone (ester) functionality could be replaced with other groups such as a lactam (amide) to potentially improve metabolic stability and alter hydrogen bonding capabilities.

Benzene Ring: The benzene ring could be replaced with a heteroaromatic ring, such as pyridine (B92270) or thiophene, to modulate the electronic distribution and potentially introduce new interactions with a biological target.

Prodrug Design Concepts for Enhanced Bioavailability or Targeted Delivery

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. This approach is often used to overcome issues with poor solubility, low permeability, or rapid metabolism.

For 6-(propan-2-yl)-2H-1-benzopyran-2-one, several prodrug strategies could be employed:

Ester Prodrugs: If the scaffold were modified to include a hydroxyl or carboxylic acid group, these could be esterified to create prodrugs with altered lipophilicity and solubility. For instance, a hydroxylated analogue could be linked to a water-soluble moiety like a phosphate (B84403) or a sugar to improve aqueous solubility.

Mutual Prodrugs: A mutual prodrug consists of two synergistic drugs linked together. A derivative of 6-(propan-2-yl)-2H-1-benzopyran-2-one could potentially be linked to another active agent to achieve a combined therapeutic effect. A study on a coumarin-based mutual prodrug of 5-fluorouracil (B62378) and dichloroacetic acid highlights the feasibility of this approach within the coumarin class. researchgate.net

The design of prodrugs is highly dependent on the specific physicochemical and pharmacokinetic challenges of the parent drug.

Application of Fragment-Based Drug Discovery (FBDD) Principles

Fragment-based drug discovery (FBDD) is a method for finding lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target, and then growing or linking these fragments to produce a lead with a higher affinity.

In the context of 6-(propan-2-yl)-2H-1-benzopyran-2-one, FBDD could be applied in the following ways:

Fragment Screening: The 6-isopropylcoumarin scaffold itself could be considered a fragment and screened against a panel of biological targets.

Fragment Linking: If other fragments are found to bind to adjacent sites on a target, they could be linked to the 6-isopropylcoumarin scaffold to create a more potent molecule.

Fragment Growing: Once a binding mode for the 6-isopropylcoumarin fragment is established (e.g., through X-ray crystallography), it can be elaborated by adding functional groups that extend into nearby pockets of the target protein, thereby increasing binding affinity.

While specific FBDD studies on 6-(propan-2-yl)-2H-1-benzopyran-2-one are not documented, the principles are a cornerstone of modern drug discovery and represent a promising avenue for the future development of analogues.

Analytical Methodologies for Detection and Quantification of 6 Propan 2 Yl 2h 1 Benzopyran 2 One

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 6-(propan-2-yl)-2H-1-benzopyran-2-one. sielc.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of coumarins due to its high resolution, sensitivity, and reproducibility. researchgate.netchromatographyonline.com A reverse-phase HPLC (RP-HPLC) method is generally suitable for the separation of moderately polar compounds like 6-(propan-2-yl)-2H-1-benzopyran-2-one.

Method Development: A typical starting point for method development would involve a C18 column, which is effective for separating a wide range of coumarin (B35378) derivatives. nih.govfishersci.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of the target compound from any impurities or other components in the sample matrix. Detection is commonly performed using a UV detector, as coumarins typically exhibit strong absorbance in the UV region. fishersci.com

Validation: Method validation would be performed according to established guidelines to ensure the method is reliable, accurate, and precise. Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specific range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in a sample matrix.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (intraday and interday variability).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following table presents a hypothetical set of HPLC parameters that could be used as a starting point for the analysis of 6-(propan-2-yl)-2H-1-benzopyran-2-one, based on methods for similar compounds like 6-methylcoumarin (B191867). sielc.comfishersci.com

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 306-320 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many coumarins can be analyzed directly by GC, derivatization may sometimes be employed to improve volatility and chromatographic performance. benthamopen.com For 6-(propan-2-yl)-2H-1-benzopyran-2-one, direct analysis is likely feasible.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS). benthamopen.com The sample, dissolved in a suitable organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. The column temperature is programmed to increase over time to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification.

The following table outlines potential GC parameters for the analysis of 6-(propan-2-yl)-2H-1-benzopyran-2-one, inferred from general methods for coumarin analysis. benthamopen.com

ParameterSuggested Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp FID: 300 °C; MS Transfer Line: 280 °C

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of 6-(propan-2-yl)-2H-1-benzopyran-2-one. bjbms.orgnih.govresearchgate.net It can also be used for preliminary purity checks and to determine appropriate conditions for column chromatography purification.

In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. The choice of mobile phase is critical for achieving good separation; a common system for coumarins is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate. nih.gov As the mobile phase ascends the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separated spots are visualized under UV light (typically at 254 nm and 366 nm), as coumarins are often fluorescent. bjbms.org The progress of a reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparison with standards.

The table below shows examples of mobile phase systems used for the TLC analysis of coumarins. nih.govresearchgate.net

Mobile Phase System (v/v)Application
Cyclohexane : Ethyl Acetate (13:7)General separation of coumarins. nih.gov
Toluene : Ether (1:1) saturated with 10% Acetic AcidSeparation of coumarins and flavonoids. nih.gov
Ethyl Acetate : n-Heptane (35:65)Separation of furanocoumarins. researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them ideal for the analysis of 6-(propan-2-yl)-2H-1-benzopyran-2-one in complex matrices.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification and identification of coumarins. chromatographyonline.comnih.gov After separation by HPLC as described in section 7.1.1, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for coumarins, typically operating in positive ion mode to generate a protonated molecular ion [M+H]+. chromatographyonline.comnih.gov

In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (the [M+H]+ ion of 6-(propan-2-yl)-2H-1-benzopyran-2-one) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low levels, even in complex samples. The fragmentation pattern is characteristic of the compound's structure and can be used for definitive identification. For coumarin itself, a characteristic fragmentation is the loss of carbon monoxide (CO) and subsequently carbon dioxide (CO2). nih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. benthamopen.com As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be compared to spectral libraries for identification. High-resolution MS can provide the elemental composition of the ions, further aiding in structural elucidation by distinguishing between ions with the same nominal mass but different chemical formulas. benthamopen.com

Spectrophotometric and Fluorimetric Methods for Quantitative Analysis

While chromatographic methods are superior for separation, spectrophotometric and fluorimetric methods can be employed for the quantitative analysis of 6-(propan-2-yl)-2H-1-benzopyran-2-one, particularly in purified samples where interfering substances are absent.

Spectrophotometry: UV-Visible spectrophotometry is a simple and accessible technique for quantification. It is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species (Beer-Lambert law). To quantify 6-(propan-2-yl)-2H-1-benzopyran-2-one, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined from a calibration curve prepared using standard solutions of known concentrations.

Fluorimetry: Fluorimetry is generally more sensitive and selective than spectrophotometry. Many coumarin derivatives are naturally fluorescent. The compound is excited with light of a specific wavelength, and the emitted light (fluorescence) at a longer wavelength is measured. The intensity of the fluorescence is directly proportional to the concentration of the analyte. This method can provide lower detection limits compared to absorbance-based methods.

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques, such as Capillary Electrophoresis (CE), separate molecules based on their charge-to-mass ratio in an electric field. While extensively used for the analysis of charged molecules like proteins and nucleic acids, its application to neutral compounds like many coumarin derivatives is less common. However, techniques like Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral molecules. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. While theoretically applicable, the use of electrophoretic techniques for the analysis of 6-(propan-2-yl)-2H-1-benzopyran-2-one is not widely reported and would require significant method development.

Computational Chemistry and Cheminformatics in the Study of 6 Propan 2 Yl 2h 1 Benzopyran 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, as well as the binding affinity. nih.gov For 6-(propan-2-yl)-2H-1-benzopyran-2-one, molecular docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Docking studies involving coumarin (B35378) derivatives have been performed against a wide array of protein targets, including enzymes and receptors implicated in various diseases. For instance, studies on C6-substituted coumarins have explored their interactions with targets like monoamine oxidase B (MAO-B), a key enzyme in Parkinson's disease. nih.govresearchgate.net In such a study focused on 6-(propan-2-yl)-2H-1-benzopyran-2-one, the isopropyl group at the C6 position would be a key determinant of binding specificity and affinity. Its size, shape, and hydrophobicity would influence how the ligand fits into the active site of a target protein.

Illustrative Example of a Molecular Docking Study:

A hypothetical docking study of 6-(propan-2-yl)-2H-1-benzopyran-2-one against a target protein, for instance, a protein kinase, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible binding poses of the coumarin within the protein's active site, scoring them based on a force field that calculates the interaction energies. The results would highlight the key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or π-π stacking with the benzopyran ring.

Table 1: Potential Target Proteins for 6-(Propan-2-yl)-2H-1-benzopyran-2-one and Key Interaction Types

Target Protein FamilyPotential Interacting ResiduesPredominant Interaction TypeRationale for Targeting
Protein KinasesLeucine, Valine, IsoleucineHydrophobicThe isopropyl group can fit into hydrophobic pockets.
Monoamine OxidasesTyrosine, Phenylalanineπ-π Stacking, HydrophobicThe aromatic ring system and isopropyl group are key. nih.gov
Carbonic AnhydrasesZinc ion, HistidineMetal coordination, H-bondingCoumarin core can interact with the active site zinc.
AcetylcholinesteraseTryptophan, Tyrosineπ-π StackingThe planar coumarin scaffold can interact with aromatic residues.

This table is illustrative and based on docking studies of similar coumarin derivatives. The actual interacting residues would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a correlation between a set of calculated molecular descriptors and the experimentally determined activity of a series of compounds. For 6-(propan-2-yl)-2H-1-benzopyran-2-one, QSAR studies can be used to predict its biological activity and to design new, more potent analogs.

In a typical QSAR study involving coumarin derivatives, a dataset of compounds with varying substituents and their corresponding biological activities (e.g., IC50 values) is compiled. nih.govnih.govresearchgate.nettbzmed.ac.ir Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that links the descriptors to the activity.

Table 2: Illustrative Molecular Descriptors for a QSAR Study of 6-Alkyl-Substituted Coumarins

Descriptor TypeDescriptor NameDescriptionPotential Influence on Activity
1DMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Can influence absorption and distribution.
2DLogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting membrane permeability.
2DTopological Polar Surface Area (TPSA)The sum of the surface areas of polar atoms.Relates to hydrogen bonding capacity and permeability.
3DSterimol Parameters (L, B1, B5)Describe the steric bulk of a substituent.Crucial for the isopropyl group's fit in a binding pocket.
ElectronicHammett's constant (σ)Quantifies the electron-donating or -withdrawing nature of a substituent.Can influence the reactivity of the coumarin ring.

This table provides examples of descriptors that would be relevant in a QSAR study of coumarins substituted at the C6 position.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, including other derivatives of 6-(propan-2-yl)-2H-1-benzopyran-2-one, thereby prioritizing synthetic efforts.

Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov For 6-(propan-2-yl)-2H-1-benzopyran-2-one, MD simulations can be used to study its conformational flexibility, its interaction with biological targets in a dynamic environment, and to calculate binding free energies.

An MD simulation of 6-(propan-2-yl)-2H-1-benzopyran-2-one complexed with a target protein would start with the best-docked pose. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. The resulting trajectory provides a wealth of information about the stability of the protein-ligand complex, the specific interactions that are maintained over time, and the conformational changes that may occur upon binding. nih.gov

Table 3: Key Analyses from Molecular Dynamics Simulations

AnalysisInformation GainedRelevance to 6-(Propan-2-yl)-2H-1-benzopyran-2-one
Root Mean Square Deviation (RMSD)Stability of the ligand in the binding pocket and the protein structure.Assesses if the coumarin remains bound in a stable conformation.
Root Mean Square Fluctuation (RMSF)Flexibility of individual amino acid residues.Identifies which parts of the protein interact most dynamically with the ligand.
Hydrogen Bond AnalysisThe presence and duration of hydrogen bonds between the ligand and protein.Determines the strength and persistence of key polar interactions.
Binding Free Energy Calculation (e.g., MM/PBSA)An estimation of the binding affinity.Provides a more accurate prediction of binding strength than docking scores alone. mdpi.com

De Novo Drug Design and Virtual Screening Approaches

De novo drug design and virtual screening are computational strategies used to identify novel drug candidates. nih.gov De novo design algorithms build new molecules from scratch within the constraints of a target's binding site, while virtual screening involves searching large databases of existing compounds to find those that are likely to bind to a target.

For 6-(propan-2-yl)-2H-1-benzopyran-2-one, these approaches can be used to discover new derivatives with improved properties. For example, a virtual screening campaign could be launched to search a library of commercially available compounds for molecules with a similar scaffold but different substitutions, which might exhibit enhanced activity or better pharmacokinetic profiles.

De novo design could be employed to generate novel coumarin-based structures by growing fragments within the active site of a target protein. The isopropyl group of 6-(propan-2-yl)-2H-1-benzopyran-2-one could serve as a starting point or a key feature to be incorporated into the newly designed molecules.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or a set of active ligands.

For 6-(propan-2-yl)-2H-1-benzopyran-2-one, a pharmacophore model could be developed based on its structure and known active analogs. Such a model would typically include features like a hydrophobic group (representing the isopropyl moiety), an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and potentially a hydrogen bond donor if other active analogs possess one. This pharmacophore model can then be used as a 3D query to search databases for other molecules that match these spatial and chemical requirements, a process known as ligand-based virtual screening.

Future Research Directions and Potential Applications of 6 Propan 2 Yl 2h 1 Benzopyran 2 One

Exploration of Novel Biological Activities and Therapeutic Indications in Preclinical Models

While the broader coumarin (B35378) family exhibits a wide array of pharmacological effects, the specific biological profile of 6-(propan-2-yl)-2H-1-benzopyran-2-one is not extensively documented. Future preclinical research should focus on systematically evaluating its potential in several key therapeutic areas.

Anti-inflammatory and Antioxidant Properties: Many coumarin derivatives demonstrate significant anti-inflammatory and antioxidant activities. nih.govnih.govaimspress.comnih.gov For instance, 6-methylcoumarin (B191867) has been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by regulating MAPK and NF-κB signaling pathways. nih.govmdpi.com Similarly, esculetin (B1671247) (6,7-dihydroxycoumarin) derivatives have exhibited potent anti-inflammatory effects. Given these precedents, it is highly probable that the isopropyl substituent at the 6-position could confer notable anti-inflammatory and antioxidant capabilities. Future studies should involve in vitro assays to assess its ability to scavenge free radicals and inhibit inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). In vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, would be crucial to validate these initial findings.

Neuroprotective Potential: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by multifactorial pathologies, including oxidative stress and neuroinflammation. nih.gov Coumarin derivatives have emerged as promising candidates for the treatment of such disorders. nih.govnih.gov A study on alkyl-substituted coumarins revealed that substitution at the 6-position, while less advantageous than at other positions for inhibiting monoamine oxidases (MAOs), could still contribute to a multi-target neuroprotective profile. nih.gov Future research should explore the neuroprotective effects of 6-isopropylcoumarin in cell culture models of neurotoxicity and in animal models of neurodegenerative diseases.

Anticancer Activity: The anticancer potential of coumarins is well-established, with various derivatives showing efficacy against a range of cancer cell lines. nih.govnih.gov For example, 6-pyrazolinylcoumarin derivatives have demonstrated antimitotic activity. nih.gov The lipophilicity conferred by the isopropyl group might enhance cellular uptake, potentially leading to improved cytotoxic or cytostatic effects. A comprehensive screening against a panel of human cancer cell lines is warranted to identify any specific anticancer activity. Mechanistic studies could then elucidate the pathways involved, such as apoptosis induction or cell cycle arrest.

The following table summarizes the potential biological activities of 6-(propan-2-yl)-2H-1-benzopyran-2-one based on studies of related compounds.

Biological ActivityPotential Mechanism of ActionRelevant Analogue
Anti-inflammatoryInhibition of NO and PGE2 production via MAPK and NF-κB pathways6-Methylcoumarin nih.govmdpi.com
NeuroprotectiveMulti-target inhibition of enzymes involved in neurodegenerationAlkyl-substituted coumarins nih.gov
AnticancerInduction of apoptosis, cell cycle arrest6-Pyrazolinylcoumarins nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of coumarins is a well-developed field, with several established methods that can be adapted for the preparation of 6-(propan-2-yl)-2H-1-benzopyran-2-one and its analogues.

Pechmann Condensation: This is a classic and widely used method for coumarin synthesis, involving the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgrsc.orgnih.govresearchgate.netorganic-chemistry.org For 6-isopropylcoumarin, the reaction would likely involve 4-isopropylphenol (B134273) and a suitable β-ketoester. Future research could focus on optimizing this reaction using green chemistry principles, such as employing solid acid catalysts or mechanochemical synthesis to reduce solvent waste and energy consumption. rsc.orgresearchgate.net

Suzuki Cross-Coupling Reactions: For the synthesis of more complex analogues with aryl or heteroaryl substituents, the Suzuki cross-coupling reaction is a powerful tool. worktribe.commdpi.comorganic-chemistry.orgresearchgate.netttu.edu This would typically involve a 6-bromo-substituted coumarin precursor, which can then be coupled with various boronic acids to introduce a wide range of functionalities. The development of efficient, ligand-free Suzuki coupling methods in green solvents like deep eutectic solvents would be a valuable advancement. mdpi.com

The table below outlines potential synthetic routes for 6-(propan-2-yl)-2H-1-benzopyran-2-one and its derivatives.

Synthetic MethodDescriptionPotential for Analogue Synthesis
Pechmann CondensationCondensation of a phenol with a β-ketoester under acidic conditions. wikipedia.orgrsc.orgnih.govresearchgate.netorganic-chemistry.orgHigh, by varying the β-ketoester.
Suzuki Cross-CouplingPalladium-catalyzed coupling of a halo-coumarin with a boronic acid. worktribe.commdpi.comorganic-chemistry.orgresearchgate.netttu.eduVery high, allowing for the introduction of diverse aryl and heteroaryl groups.

Investigation of Multi-Targeting Approaches with 6-(Propan-2-yl)-2H-1-benzopyran-2-one Derivatives

The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred interest in multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov Coumarins are considered a "privileged scaffold" in medicinal chemistry, meaning their structure is amenable to modifications that can lead to interactions with various biological targets. mdpi.com

A recent study on alkyl-substituted coumarins as multi-target agents for neuroinflammation investigated their inhibitory activity against carbonic anhydrases (CAs), monoamine oxidases (MAOs), and cholinesterases (ChEs). nih.gov While substitutions at the 6-position were found to be less effective for MAO inhibition compared to other positions, they could still play a role in a multi-target profile. nih.gov Future research should build on this by synthesizing a library of 6-isopropylcoumarin derivatives with modifications at other positions of the coumarin ring. These derivatives could then be screened against a panel of targets relevant to a specific disease, for example, enzymes involved in the pathology of Alzheimer's disease, such as beta-secretase (BACE1) and glycogen (B147801) synthase kinase 3 beta (GSK-3β), in addition to CAs, MAOs, and ChEs.

Integration of Omics Technologies to Elucidate Biological Pathways

Omics technologies, such as genomics, proteomics, and metabolomics, are powerful tools for understanding the mechanisms of action of bioactive compounds.

Metabolomics: This approach can be used to identify the metabolic products of 6-(propan-2-yl)-2H-1-benzopyran-2-one in biological systems. creative-proteomics.com Understanding the metabolic fate of the compound is crucial for assessing its bioavailability and potential for generating active or toxic metabolites. Mass spectrometry-based metabolomics can be employed to analyze samples from in vitro (e.g., liver microsomes) and in vivo studies. creative-proteomics.com

Proteomics: Proteomic analysis can identify the protein targets of 6-isopropylcoumarin and its derivatives. mdpi.com Techniques like chemical proteomics can be used to pull down proteins that directly interact with the compound. Furthermore, analyzing changes in the proteome of cells or tissues after treatment can reveal the biological pathways that are modulated.

Genomics and Transcriptomics: These technologies can shed light on how 6-isopropylcoumarin affects gene expression. For example, studies on the role of coumarins in plant-soil interactions have utilized transcriptomics to understand the regulation of coumarin biosynthesis genes. nih.gov In a therapeutic context, transcriptomic analysis of cells treated with 6-isopropylcoumarin could identify upregulated or downregulated genes, providing clues about its mechanism of action.

Role of 6-(Propan-2-yl)-2H-1-benzopyran-2-one in Materials Science or as Chemical Biology Probes

The unique photophysical properties of the coumarin scaffold make it a valuable component in materials science and as a tool for chemical biology.

Materials Science: 6-Alkylcoumarins are known to undergo photodimerization upon exposure to UV light. youtube.com This reversible [2+2] cycloaddition can be exploited to create photo-crosslinkable polymers. The presence of the isopropyl group at the 6-position will likely influence the selectivity and efficiency of this photodimerization. Future research could explore the incorporation of 6-isopropylcoumarin into polymers to develop smart materials with applications in areas like photo-responsive coatings, self-healing materials, and drug delivery systems. researchgate.net

Chemical Biology Probes: The inherent fluorescence of many coumarin derivatives makes them excellent scaffolds for the development of chemical probes to study biological processes. aimspress.com The isopropyl group could be a site for further functionalization to create probes that can, for example, selectively bind to a specific protein or be activated by a particular enzyme. The development of fluorescent probes based on 6-isopropylcoumarin could enable the visualization of biological events in real-time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.